
Part 1: Chemical Identity & Specifications[2][3]
[4][5]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Fmoc-L-Hyp-OH

Cat. No.: B8817285 Get Quote

The precise identification of the starting material is the first step in reproducible synthesis. The

data below corresponds specifically to the free hydroxyl variant of the amino acid.

Table 1: Chemical Identifiers and Physical Properties[6]
[7]

Feature Specification

Chemical Name
N-(9-Fluorenylmethoxycarbonyl)-trans-4-

hydroxy-L-proline

Common Abbreviations Fmoc-L-Hyp-OH; Fmoc-Hyp-OH

CAS Number 88050-17-3

Molecular Formula C₂₀H₁₉NO₅

Molecular Weight 353.37 g/mol

Stereochemistry (2S, 4R)

Appearance White to off-white crystalline powder

Solubility
Soluble in DMF, DMSO, NMP; Insoluble in

Water

Purity (HPLC) ≥ 98.0% (Sum of enantiomers)

Optical Rotation [α]²⁰/D -60 ± 2° (c = 1 in Methanol)
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Digital Identifiers
SMILES:O[C@@H]1CC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O

InChI Key:GOUUPUICWUFXPM-XIKOKIGWSA-N[2]

Part 2: Stereochemical Significance & Stability
The "Trans" Conformation
In the context of Fmoc-L-Hyp-OH, the term "trans" refers to the relationship between the

hydroxyl group at position 4 and the carboxyl group at position 2.

Configuration: The α-carbon is (S) (L-configuration), and the γ-carbon (C4) is (R).

Structural Impact: The electronegative hydroxyl group exerts an inductive effect (gauche

effect) that favors the Cγ-exo pucker of the pyrrolidine ring. This puckering is

thermodynamically essential for the stabilization of the collagen triple helix. Using the

incorrect isomer (cis-4-hydroxy-L-proline) significantly destabilizes the helical structure.

Part 3: Application in Solid-Phase Peptide Synthesis
(SPPS)
Expertise & Causality: The primary challenge when using CAS 88050-17-3 (Free OH) versus

the tBu-protected analog (CAS 122996-47-8) is the risk of O-acylation.

The Risk: During the activation of the subsequent amino acid in the chain, the free hydroxyl

group on the Hyp residue can act as a nucleophile, attacking the activated carboxylate of the

incoming amino acid. This leads to branched peptides (depsipetides) rather than linear

sequences.

The Solution: If the Hyp residue is internal, use Fmoc-Hyp(tBu)-OH. If the Hyp residue is at

the N-terminus, or if the free OH is required for specific ligation strategies (e.g., native

chemical ligation mimics), use Fmoc-Hyp-OH (88050-17-3).

Protocol: Coupling Fmoc-L-Hyp-OH
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This protocol assumes standard Fmoc SPPS on a polystyrene-based resin (e.g., Wang or Rink

Amide).

1. Reagent Preparation

Fmoc-L-Hyp-OH: 0.2 M in DMF.

Activator: 0.5 M HBTU or HATU in DMF.

Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

2. Coupling Cycle (Self-Validating)

Step A: Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Validation: UV

monitoring of the fulvene-piperidine adduct at 301 nm confirms Fmoc removal.

Step B: Wash: DMF (5 x 1 min).

Step C: Activation & Coupling:

Mix Fmoc-L-Hyp-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq).

Pre-activation: Allow to react for 2 minutes before adding to resin.

Reaction Time: 45–60 minutes. Proline derivatives are secondary amines and can be

sterically hindered; however, Hyp is generally reactive.

Step D: Monitoring: Kaiser test is not effective for Proline (secondary amine). Use the

Chloranil Test or Isatin Test. A negative result (no blue/dark color) indicates complete

coupling.

Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct Hyp derivative and

the synthesis workflow.
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Start: Peptide Sequence Design

Does sequence contain Hydroxyproline?

Is Hyp at the N-Terminus?

Yes

Coupling Reaction
(HBTU/DIPEA)

No (Standard AA)

Select Fmoc-L-Hyp-OH
(CAS 88050-17-3)

Free Hydroxyl Group

Yes (Final Residue)

Select Fmoc-Hyp(tBu)-OH
(CAS 122996-47-8)

Prevents O-Acylation

No (Internal Residue)

QC: Chloranil Test
(Verify 2° Amine Reaction)

RISK: O-Acylation
(Branching)

If Free OH & 
Chain Continues

Click to download full resolution via product page

Caption: Decision matrix for selecting the appropriate Hydroxyproline derivative to prevent side

reactions during Solid Phase Peptide Synthesis.

Part 4: Quality Control & Storage
Analytical Verification
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To ensure the identity of CAS 88050-17-3 upon receipt:

HPLC: Run a gradient of 5-95% Acetonitrile/Water (with 0.1% TFA). Fmoc-L-Hyp-OH
typically elutes earlier than its tBu-protected counterpart due to the polarity of the free

hydroxyl group.

Mass Spectrometry (ESI):

Expected [M+H]⁺: 354.4 Da.

Expected [M+Na]⁺: 376.4 Da.

Storage Protocols
Temperature: Store at +2°C to +8°C.

Environment: Keep under inert gas (Argon/Nitrogen) if possible. The Fmoc group is base-

sensitive; ensure the container is tightly sealed to prevent exposure to atmospheric amines

or moisture which can induce slow hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chemimpex.com/products/02423
https://www.thermofisher.com/order/catalog/product/H52740.03
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-His_Boc_-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-His_Boc_-OH
https://www.benchchem.com/product/b8817285#cas-number-and-chemical-identifiers-for-fmoc-l-hyp-oh
https://www.benchchem.com/product/b8817285#cas-number-and-chemical-identifiers-for-fmoc-l-hyp-oh
https://www.benchchem.com/product/b8817285#cas-number-and-chemical-identifiers-for-fmoc-l-hyp-oh
https://www.benchchem.com/product/b8817285#cas-number-and-chemical-identifiers-for-fmoc-l-hyp-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8817285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

